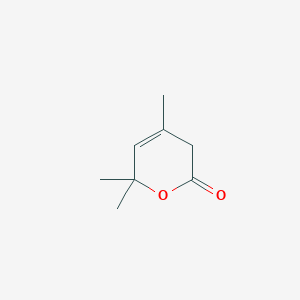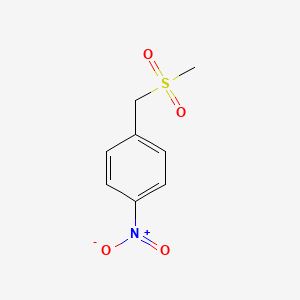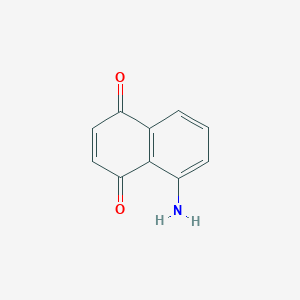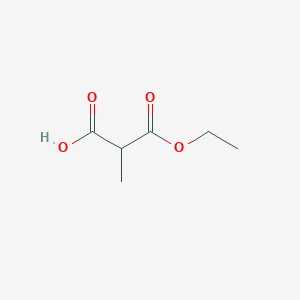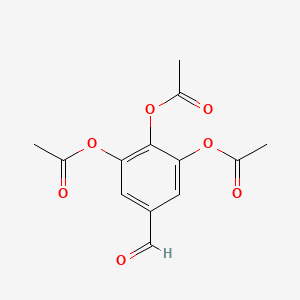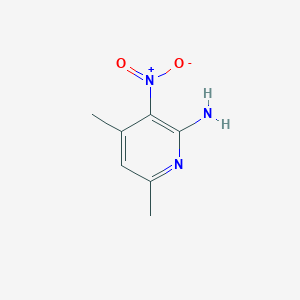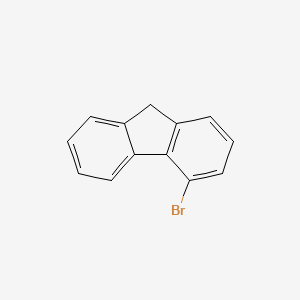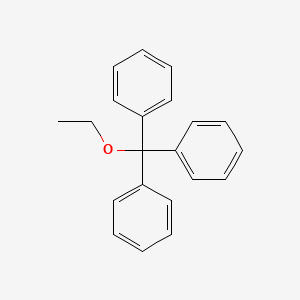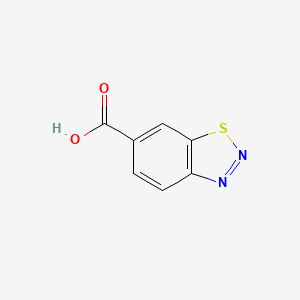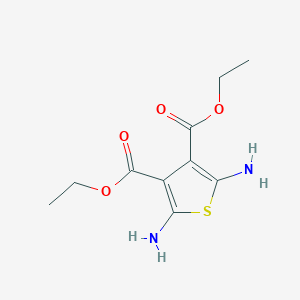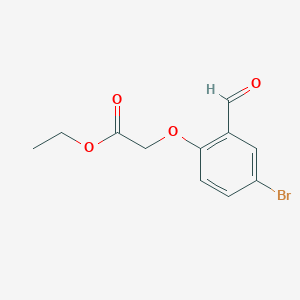
Ethyl (4-bromo-2-formylphenoxy)acetate
Vue d'ensemble
Description
Ethyl (4-bromo-2-formylphenoxy)acetate is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 g/mol . The IUPAC name for this compound is (4-bromo-3-ethyl-2-formylphenyl) ethaneperoxoate .
Synthesis Analysis
The synthesis of Ethyl (4-bromo-2-formylphenoxy)acetate involves several steps . Initially, polyhydroquinoline was synthesized by the reaction between ethyl-2-(2-formylphenoxy)acetate, dimedone, ethyl acetoacetate and ammonium chloride in the presence of absolute ethanol. In the second step, the desired PHQ was further reacted with hydrazine hydrate in ethanol to afford the hydrazide of polyhydroquinoline .Molecular Structure Analysis
The molecular structure of Ethyl (4-bromo-2-formylphenoxy)acetate can be represented by the InChI code: InChI=1S/C11H11BrO4/c1-3-8-9 (6-13)11 (5-4-10 (8)12)16-15-7 (2)14/h4-6H,3H2,1-2H3 . The Canonical SMILES representation is: CCC1=C (C=CC (=C1C=O)OOC (=O)C)Br .Physical And Chemical Properties Analysis
Ethyl (4-bromo-2-formylphenoxy)acetate has a molecular weight of 287.11 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 285.98407 g/mol . The topological polar surface area is 52.6 Ų .Applications De Recherche Scientifique
- Application Summary : The compound was used as a starting material in the synthesis of novel Schiff’s base hydrazone derivatives . These derivatives were then evaluated for their α-glucosidase activity, which is relevant in the study of diabetes mellitus .
- Methods of Application : The starting material was synthesized through a one-pot multi-component unsymmetrical Hantzsch reaction by refluxing a mixture of ethyl-2-(2-formylphenoxy)acetate, dimedone, ammonium acetate, and ethyl acetoacetate in ethanol solvent for 6–8 hours . The obtained PHQ was then refluxed with hydrazine hydrate in the presence of absolute ethanol for 4–5 hours to get the hydrazide . Finally, the hydrazide was treated with various substituted aromatic/aliphatic aldehydes to afford the desired hydrazone Schiff’s bases .
- Results or Outcomes : Twelve compounds were found to be the most active at IC50 ranging between 5.26 and 25.17 µM, compared to acarbose, a standard α-glucosidase inhibitor with IC50 of 873.34±1.67 µM . The best hit compounds were docked within the acarbose binding pocket of α-glucosidase and vetted for their binding affinities .
Propriétés
IUPAC Name |
ethyl 2-(4-bromo-2-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGFILIGTMBUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358196 | |
| Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-bromo-2-formylphenoxy)acetate | |
CAS RN |
51336-47-1 | |
| Record name | ethyl (4-bromo-2-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


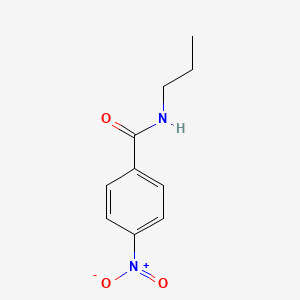
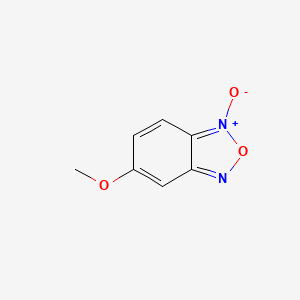
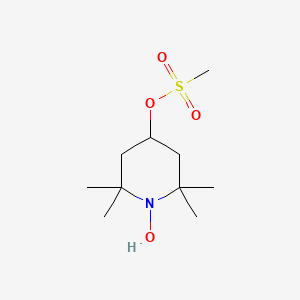
![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)
